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molecular formula C10H8ClN3S B1397120 4-(2-Chloropyrimidin-4-ylthio)benzenamine CAS No. 1042129-34-9

4-(2-Chloropyrimidin-4-ylthio)benzenamine

Cat. No. B1397120
M. Wt: 237.71 g/mol
InChI Key: WQRNFXFWYRXZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040549B2

Procedure details

To a suspension of sodium hydride (60% dispensed in mineral oil, 0.97 g, 24 mmol) in anhydrous tetrahydrofuran (80 mL), was added 4-aminobenzenethiol (2.77 g, 22 mmol) dissolved in tetrahydrofuran (20 mL) over 5 minutes. The mixture was stirred at room temperature for 30 minutes, to this was added a solution of 2,4-dichloropyrimidine (3.00 g, 20 mmol) dissolved in tetrahydrofuran (20 mL) over 5 minutes. The resulting mixture was stirred at room temperature for 64 hours, diluted with ethyl acetate (100 mL), washed with water and brine. After being dried (Na2SO4), the organic solution was concentrated in vacuo. The residue was flash chromatographed on silica gel using 5% of acetone in dichloromethane as eluant to give the product (3.60 g, 75%).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.[Cl:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[CH:14][N:13]=1>O1CCCC1.C(OCC)(=O)C>[Cl:11][C:12]1[N:17]=[C:16]([S:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:3])=[CH:5][CH:6]=2)[CH:15]=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.77 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 64 hours
Duration
64 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 5% of acetone in dichloromethane as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)SC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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